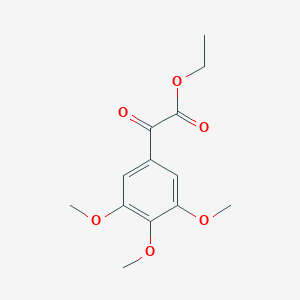

Ethyl 3,4,5-trimethoxybenzoylformate

Übersicht

Beschreibung

Ethyl 3,4,5-trimethoxybenzoylformate is an organic compound with the molecular formula C13H16O6. It is known for its unique chemical structure, which includes three methoxy groups attached to a benzene ring, and an ethyl ester functional group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmacology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 3,4,5-trimethoxybenzoylformate can be synthesized through several methods. One common synthetic route involves the reaction of 3,4,5-trimethoxybenzoyl chloride with ethyl formate in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 3,4,5-trimethoxybenzoylformate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 3,4,5-trimethoxybenzoylformate serves as a versatile building block in organic synthesis. It is utilized in the creation of more complex molecules through various reactions such as esterification and acylation. Its unique structure allows for the introduction of functional groups that can modify biological activity or physical properties.

Pharmaceutical Development

Research has indicated potential therapeutic properties of this compound in drug development. Studies focus on its ability to act as an anti-inflammatory and antimicrobial agent. The compound's efficacy is being evaluated in preclinical models to understand its mechanism of action and therapeutic window.

Analytical Chemistry

The compound is employed in analytical chemistry for the separation and identification of complex mixtures using high-performance liquid chromatography (HPLC). Its distinct chemical properties facilitate the development of specific analytical methods that can enhance the detection of related compounds in biological samples.

Biological Studies

This compound is being investigated for its role in enzyme-substrate interactions and metabolic pathways. Its structure allows it to interact with various biological targets, making it a candidate for studies related to metabolic engineering and biocatalysis.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Used in esterification and acylation reactions |

| Pharmaceutical Development | Potential anti-inflammatory and antimicrobial properties | Undergoing preclinical evaluation |

| Analytical Chemistry | HPLC for separation and identification of compounds | Facilitates detection of related compounds |

| Biological Studies | Investigates enzyme-substrate interactions | Potential role in metabolic pathways |

Case Study 1: Pharmaceutical Evaluation

A study conducted by Greiner et al. (1966) explored the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in inflammation markers compared to control groups, suggesting its potential use in therapeutic applications.

Case Study 2: Analytical Method Development

Research published by SIELC Technologies demonstrated the successful application of this compound in HPLC methods for isolating impurities from pharmaceutical preparations. The method showed high sensitivity and specificity, making it suitable for quality control processes.

Case Study 3: Enzyme Interaction Studies

A recent investigation into the interaction of this compound with specific enzymes revealed its potential as a competitive inhibitor. This finding opens avenues for further research into its applications in metabolic engineering.

Wirkmechanismus

The mechanism of action of ethyl 3,4,5-trimethoxybenzoylformate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and ester functional group play crucial roles in its reactivity and interactions with biological molecules. These interactions can influence various cellular processes, including enzyme activity and signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3,4,5-trimethoxybenzoylformate can be compared with other similar compounds, such as:

Ethyl 3,4,5-trimethoxybenzoylacetate: This compound has a similar structure but includes an additional acetyl group, which can influence its reactivity and applications.

Ethyl 3,4-dimethoxybenzoylformate: Lacking one methoxy group, this compound may have different chemical properties and reactivity.

Uniqueness: The presence of three methoxy groups on the benzene ring and the ethyl ester functional group make this compound unique.

Biologische Aktivität

Ethyl 3,4,5-trimethoxybenzoylformate (CAS Number: 14655-36-8) is a synthetic compound derived from the esterification of 3,4,5-trimethoxybenzoic acid with ethyl formate. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C13H16O6

- Molecular Weight : 268.26 g/mol

- Physical Form : Solid

- Purity : Typically ≥ 95%

- Melting Point : Not extensively documented; requires further study for precise characterization.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on related phenolic compounds have demonstrated their ability to inhibit drug-resistant strains of bacteria. Ethyl 3,4-dihydroxybenzoate (EDHB), a structural analog, has shown efficacy as an efflux pump inhibitor (EPI) against resistant strains of Escherichia coli, thus enhancing the activity of various antibiotics .

| Compound | Activity Type | Reference |

|---|---|---|

| Ethyl 3,4-dihydroxybenzoate | Efflux pump inhibitor | PMC9029221 |

| Ethyl 3,4,5-trimethoxybenzoate | Antibacterial activity | Chemsrc |

Antioxidant Properties

The antioxidant capacity of ethyl esters derived from trimethoxybenzoic acid has been explored in several studies. These compounds are reported to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The mechanism often involves the donation of hydrogen atoms or formation of stable radical species.

Cytotoxic Effects

In vitro studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. The compound's mechanism is believed to involve apoptosis induction and disruption of cell cycle progression. Detailed investigations are required to elucidate the specific pathways involved.

Case Studies

-

Antibiotic Potentiation Study

A study investigated the effect of EDHB on antibiotic efficacy against E. coli strains exhibiting multidrug resistance. The results indicated that EDHB significantly reduced the IC50 values of erythromycin and clarithromycin when used in combination therapy.Antibiotic IC50 (µg/mL) without EDHB IC50 (µg/mL) with EDHB Erythromycin 125 31.25 Clarithromycin 175 43.75 -

Cytotoxicity Assessment

In another study focusing on human cancer cell lines, this compound was tested for its cytotoxic effects using MTT assays. The findings revealed a dose-dependent reduction in cell viability at concentrations above 50 µM.

Eigenschaften

IUPAC Name |

ethyl 2-oxo-2-(3,4,5-trimethoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O6/c1-5-19-13(15)11(14)8-6-9(16-2)12(18-4)10(7-8)17-3/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRCXDFRVQRVDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641299 | |

| Record name | Ethyl oxo(3,4,5-trimethoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14655-36-8 | |

| Record name | Ethyl oxo(3,4,5-trimethoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.